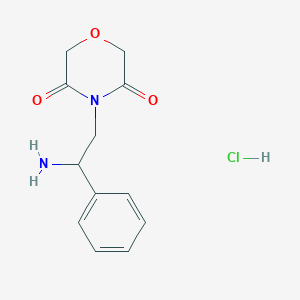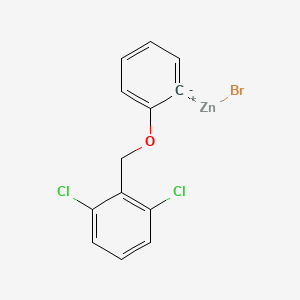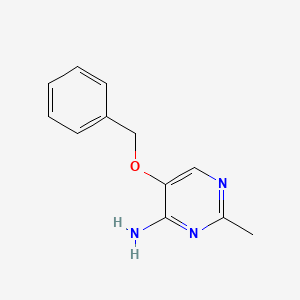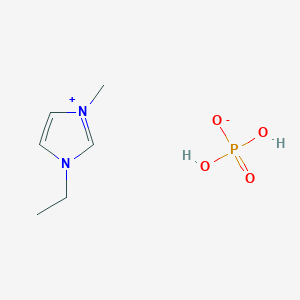
1-Ethyl-3-methylimidazolium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid that has gained significant attention in recent years due to its unique properties and potential applications. It is composed of an imidazolium cation and a dihydrogen phosphate anion, making it a versatile compound in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-methylimidazolium dihydrogen phosphate typically involves the reaction of 1-ethyl-3-methylimidazole with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Analyse Des Réactions Chimiques
1-Ethyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The imidazolium ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyl-3-methylimidazolium dihydrogen phosphate has a wide range of scientific research applications, including:
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylimidazolium dihydrogen phosphate involves its interaction with various molecular targets and pathways. The imidazolium cation interacts with different substrates, facilitating reactions and stabilizing intermediates. The dihydrogen phosphate anion plays a crucial role in maintaining the ionic nature of the compound, contributing to its solubility and reactivity .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium dimethyl phosphate: This compound has a similar imidazolium cation but different anions, leading to variations in properties and applications.
1-Ethyl-3-methylimidazolium diethyl phosphate: Another similar compound with different alkyl groups on the phosphate anion, affecting its solubility and reactivity.
1-Ethyl-3-methylimidazolium chloride: This compound has a chloride anion, making it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific anion, which imparts distinct properties and makes it suitable for specialized applications.
Propriétés
Numéro CAS |
262297-14-3 |
|---|---|
Formule moléculaire |
C6H13N2O4P |
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
dihydrogen phosphate;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H11N2.H3O4P/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
RXFYJLHIPHJRCS-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)

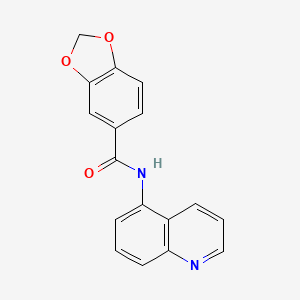
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
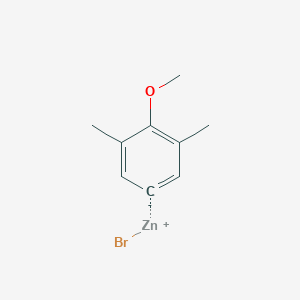
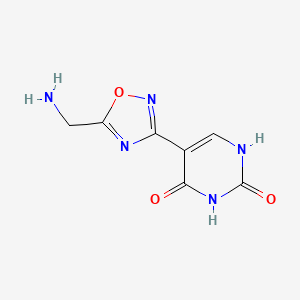


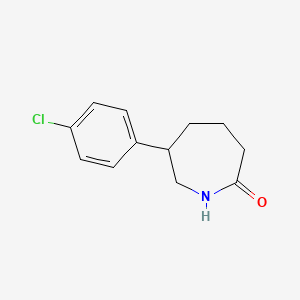
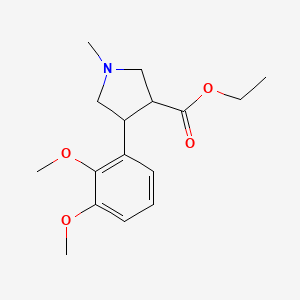
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)
